
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes chloro, hydroxy, and methoxy substituents on the anthracene core.
准备方法
The synthesis of 1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable anthraquinone derivative.
Chlorination: Introduction of the chloro group at the 1-position using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Hydroxyl groups are introduced at the 4 and 8 positions through reactions with hydroxylating agents such as hydrogen peroxide or sodium hydroxide.
Methoxylation: Methoxy groups are added at the 5 and 7 positions using methanol in the presence of a catalyst like sulfuric acid.
Methylation: The methyl group is introduced at the 2-position using methyl iodide and a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chloro group.
Esterification: The hydroxyl groups can undergo esterification with carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties, making it a subject of interest in pharmacological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, DNA, and proteins, leading to inhibition or activation of specific biological processes.
Pathways: It may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial cells.
相似化合物的比较
1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1,8-Dihydroxyanthraquinone: Lacks the chloro and methoxy groups, resulting in different biological activities and chemical reactivity.
2-Methyl-1,4-dihydroxyanthraquinone: Similar structure but with hydroxyl groups at different positions, leading to variations in its chemical and biological properties.
1-Chloro-2-methyl-9,10-anthraquinone: Lacks the hydroxyl and methoxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
61539-58-0 |
|---|---|
分子式 |
C17H13ClO6 |
分子量 |
348.7 g/mol |
IUPAC 名称 |
1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H13ClO6/c1-6-4-7(19)10-12(14(6)18)17(22)13-11(16(10)21)8(23-2)5-9(24-3)15(13)20/h4-5,19-20H,1-3H3 |
InChI 键 |
NXEOVGMNMBVGOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3O)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
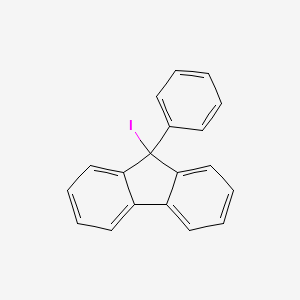
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
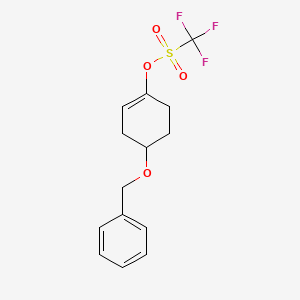
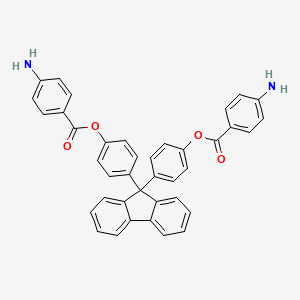
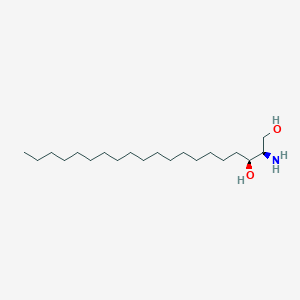
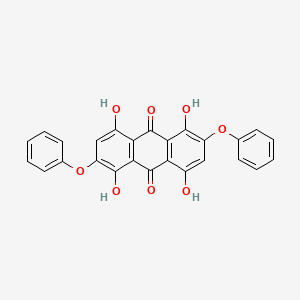
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
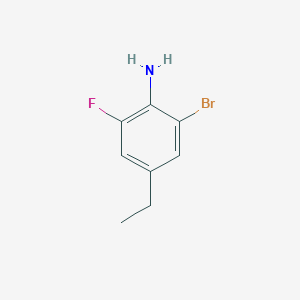
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
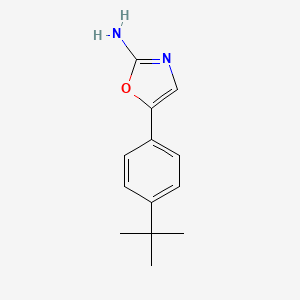
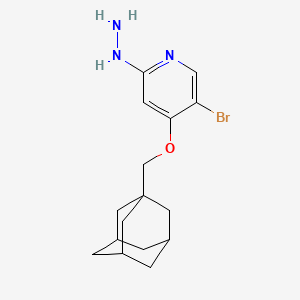
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
